![molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7](/img/structure/B3008031.png)
4H-furo[3,2-c]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-furo[3,2-c]chromen-4-one is a heterocyclic compound featuring a chromen-4-one scaffold fused with a furan ring. This compound is known for its diverse biological properties and is found in various natural products, biologically active intermediates, and functional materials. It exhibits significant pharmaceutical and chemosensing properties, making it a valuable compound in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for the preparation of 4H-furo[3,2-c]chromen-4-one. One efficient strategy involves the use of 4-hydroxycoumarin and β-nitroalkenes via a Lewis acid-catalyzed formal [3 + 2] annulation protocol. This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination in the presence of Yb(OTf)3, forming two new bonds (C–C and C–O) in a single operation .
Another method involves the condensation of 4-hydroxycoumarin with arylglyoxals in boiling formic acid, leading to the formation of 4H-furo[3,2-c]chromen-4-ones . Additionally, microwave irradiation in the presence of CoFe2O4@SiO2–PrNH2 nanoparticles has been used to synthesize trans-3-aryl-2-(4-bromobenzoyl)-2H-furo[3,2-c]chromen-4-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of reusable catalysts, such as CoFe2O4@SiO2–PrNH2 nanoparticles, and microwave irradiation techniques are favored for their efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids like Yb(OTf)3, arylglyoxals, and β-nitroalkenes. Reaction conditions often involve microwave irradiation, boiling formic acid, and the presence of reusable catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furo[3,2-c]chromen-4-ones, which exhibit enhanced biological activities and are valuable in pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
4H-furo[3,2-c]chromen-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-furo[3,2-c]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent phospholipase inhibitor, interfering with the enzyme’s activity and thereby exerting its biological effects. The compound’s structure allows it to interact with multiple targets, contributing to its diverse pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-furo[3,2-c]chromen-4-one include other furan-fused chromen-4-ones, such as furo[2,3-c]chromen-4-one and furo[3,4-c]chromen-4-one. These compounds share a similar core structure but differ in the orientation of the fused furan ring .
Uniqueness
This compound is unique due to its exclusive diverse biological properties, such as its potent phospholipase inhibitory activity and its use in anticoagulant and antifungal therapies. Its ability to act as a chemosensor and photosensitizer further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSRBPQIBGEFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are some common synthetic approaches to furo[3,2-c]chromen-4-ones?
A1: Several synthetic routes have been developed, including:
- Multicomponent Reactions: These reactions efficiently combine starting materials like 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation to afford furo[3,2-c]chromen-4-ones in excellent yields [, ].
- Decarboxylative Cyclization: This method employs rhodium catalysts to facilitate regioselective cyclization of hypervalent iodine reagents with propiolic acids, leading to diverse furo[3,2-c]chromen-4-one derivatives [].
- Sequential Alkynylation/Cyclization: This strategy involves palladium/copper-catalyzed alkynylation of 3-bromo-4-acetoxycoumarins with terminal alkynes, followed by intramolecular hydroalkoxylation to yield furo[3,2-c]chromen-4-ones [].
- Oxidative Radical Cyclization: Manganese(III) acetate mediates the radical cyclization of 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes, resulting in the formation of furo[3,2-c]chromen-4-ones or 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, respectively [, ].
Q2: What is the molecular formula and weight of furo[3,2-c]chromen-4-one?
A2: The molecular formula is C11H6O3, and the molecular weight is 186.16 g/mol.
Q3: Are there any notable structural features of furo[3,2-c]chromen-4-one revealed by crystallography?
A3: Crystallographic studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one show a planar tricyclic furocoumarin fragment. Interestingly, the phenyl substituent adopts a dihedral angle of 39.52° with this plane, potentially influencing its interactions [].
Q4: Do furo[3,2-c]chromen-4-one derivatives possess any significant biological activities?
A4: Yes, research suggests potential applications in various areas:
- Anticancer Activity: Some highly oxygenated furo[3,2-c]chromen-4-ones exhibit promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines [, ].
- Antimicrobial Activity: Several derivatives demonstrate notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains [, ].
- Pyrimidine Biosynthesis Inhibition: Certain 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives inhibit pyrimidine biosynthesis and display broad-spectrum antiviral activity, potentially by boosting the interferon response [].
- Fluorescence Sensing: Furo[3,2-c]coumarin-derived sensors have been developed for the selective detection of Fe3+ ions, highlighting their potential in analytical applications [].
Q5: Are furo[3,2-c]chromen-4-one derivatives known for their catalytic properties?
A6: While not extensively studied for catalysis, nano-CoFe2O4@SiO2–PrNH2, a material incorporating furo[3,2-c]coumarin moieties, has been employed as an efficient and magnetically reusable catalyst in the synthesis of furo[3,2-c]coumarins under microwave irradiation []. This suggests potential for further exploration of their catalytic applications.
Q6: How do structural modifications of furo[3,2-c]chromen-4-ones influence their biological activities?
A6: Research suggests that:
- Substitution Pattern: The presence and position of substituents on the furo[3,2-c]chromen-4-one core significantly affect anticancer and antimicrobial activities [, ].
- Degree of Oxygenation: Highly oxygenated derivatives tend to exhibit enhanced biological activities, potentially due to improved target interactions [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
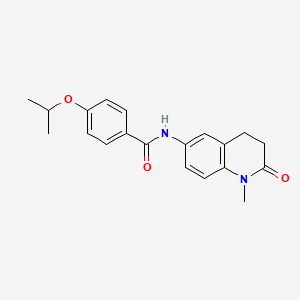

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

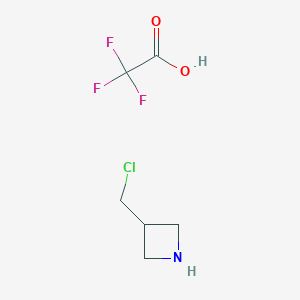
![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)
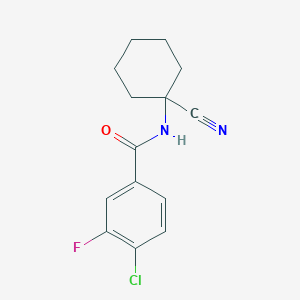
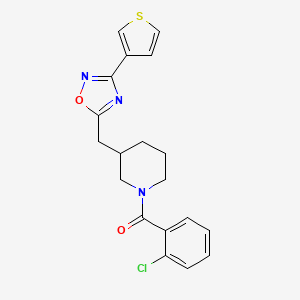
![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)
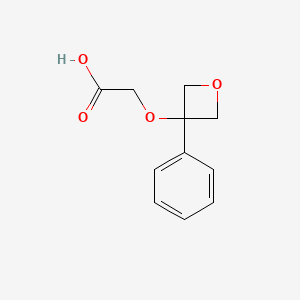
![N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B3007966.png)


